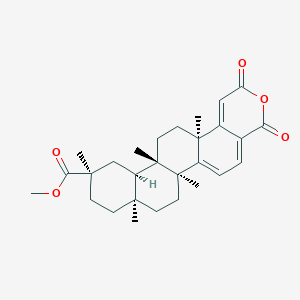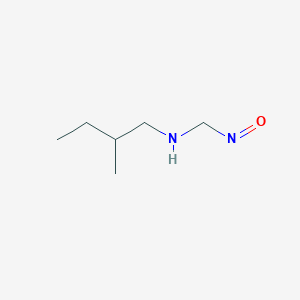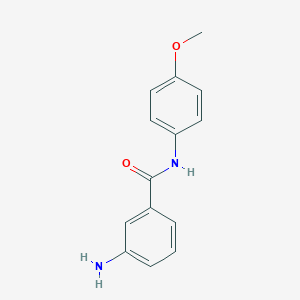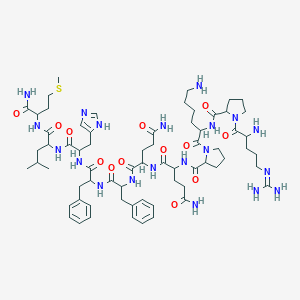
1H-indole-2,5-dicarboxylic Acid
Overview
Description
1H-indole-2,5-dicarboxylic acid is a compound with the molecular weight of 205.17 . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Molecular Structure Analysis
The InChI code for 1H-indole-2,5-dicarboxylic acid is1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) . This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
1H-indole-2,5-dicarboxylic acid is a pale-yellow to yellow-brown solid . It has a density of 1.6±0.1 g/cm^3, a boiling point of 578.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The compound has a molar refractivity of 52.4±0.3 cm^3, a polar surface area of 90 Å^2, and a polarizability of 20.8±0.5 10^-24 cm^3 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Indole-2,5-dicarboxylic acid: is a valuable scaffold in medicinal chemistry. Its indole core is a common motif in many pharmaceuticals due to its ability to interact with various biological targets. Researchers have explored its derivatives for potential use in treating conditions such as cancer, HIV, and cardiovascular diseases . The compound’s versatility allows for the development of novel therapeutic agents with improved efficacy and safety profiles.
Agriculture: Plant Growth and Protection
In agriculture, Indole-2,5-dicarboxylic acid derivatives play a role in plant growth regulation and defense mechanisms. They are structurally related to indole-3-acetic acid, a natural plant hormone, and can influence root and shoot development, as well as enhance resistance to pests and diseases .
Materials Science: Polymer Synthesis
The dicarboxylic acid functionality of Indole-2,5-dicarboxylic acid makes it a candidate for polymer synthesis, potentially serving as a renewable alternative to terephthalic acid. It could be used in creating biodegradable plastics, fibers, and other polymeric materials .
Environmental Science: Bioremediation
Indole-2,5-dicarboxylic acid: and its derivatives may contribute to environmental bioremediation efforts. Indole-based compounds can be involved in the biodegradation processes of pollutants, aiding in the detoxification and restoration of contaminated environments .
Biochemistry: Enzyme Function Studies
In biochemistry, Indole-2,5-dicarboxylic acid is used to study enzyme functions and mechanisms. Its structure can mimic substrates or inhibitors of enzymes, providing insights into enzyme-substrate interactions and aiding in the discovery of new biochemical pathways .
Analytical Chemistry: Chromatography and Spectroscopy
As an analytical standard, Indole-2,5-dicarboxylic acid is utilized in chromatography and spectroscopy for the identification and quantification of indole derivatives in various samples. Its well-defined structure and properties make it an excellent reference compound for analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-2,5-dicarboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Pharmacokinetics
The compound’s physical properties such as its predicted density of 1616±006 g/cm3 and boiling point of 578.5±30.0 °C may influence its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of 1H-Indole-2,5-dicarboxylic Acid can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in some organic solvents such as ethanol, chloroform, and dichloromethane . This solubility can affect the compound’s bioavailability and, consequently, its efficacy. Additionally, the compound should be stored at 2-8°C to maintain its stability .
properties
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,5-dicarboxylic Acid | |
CAS RN |
117140-77-9 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1H-indole-2,5-dicarboxylic acid considered a potential linker for creating molecules that target the minor groove of DNA?
A: Molecular modeling studies have indicated that the structure of 1H-indole-2,5-dicarboxylic acid makes it a suitable candidate for linking two netropsin-like units. This linking strategy is hypothesized to create bis-netropsin analogues that can bind effectively within the minor groove of DNA. [, , ]
Q2: What modifications to the netropsin moieties were explored in conjunction with using 1H-indole-2,5-dicarboxylic acid as a linker?
A: Researchers investigated replacing the typical N-methylpyrrole building block within the netropsin units with alternative heterocyclic structures. These alternatives included N-isopentylpyrrole, 5-methylthiophene, and 5-isopropylthiazole. This approach aimed to assess the impact of these modifications on the biological activity of the resulting bis-netropsin analogues. []
Q3: What biological activity did the synthesized compounds, incorporating 1H-indole-2,5-dicarboxylic acid and modified netropsin units, exhibit?
A: Several of the synthesized compounds demonstrated notable antimicrobial activity. This activity was observed against a range of gram-positive and gram-negative bacteria, as well as against certain fungal species. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

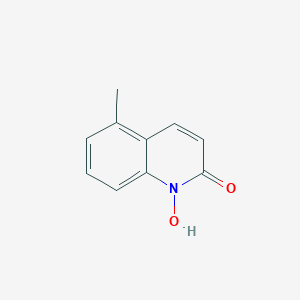

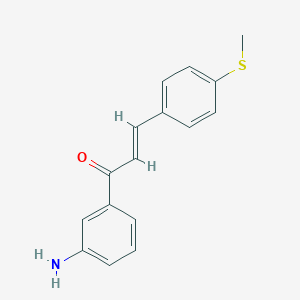
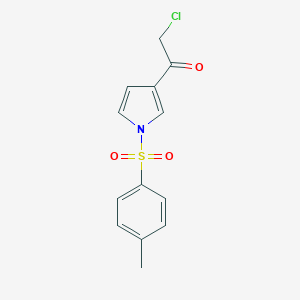

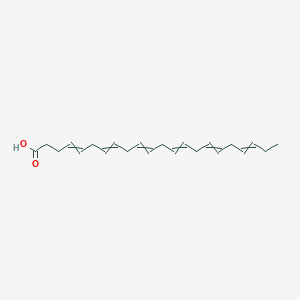
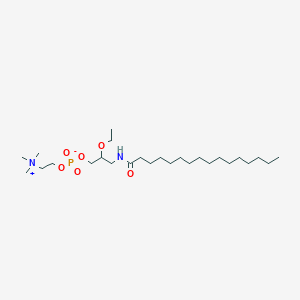
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
